REACTION_SMILES
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[CH2:18]1[O:19][CH2:20][CH2:21][CH2:22]1.[CH3:1][O:2][C:3]([c:4]1[cH:5][c:6]([CH:12]2[CH2:13][CH2:14]2)[cH:7][c:8]([O:10][CH3:11])[cH:9]1)=[O:15].[CH3:23][CH2:24][OH:25].[Na+:17].[OH-:16]>>[O:2]=[C:3]([c:4]1[cH:5][c:6]([CH:12]2[CH2:13][CH2:14]2)[cH:7][c:8]([O:10][CH3:11])[cH:9]1)[OH:15]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)c1cc(OC)cc(C2CC2)c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
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Type
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product
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Smiles
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COc1cc(C(=O)O)cc(C2CC2)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |